Hsd17B13-IN-93
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-93 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13, which is associated with various liver diseases, including non-alcoholic fatty liver disease and non-alcoholic steatohepatitis . This compound is being studied for its ability to modulate lipid metabolism and inflammation in the liver, making it a promising candidate for the treatment of chronic liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-93 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography . The process also includes rigorous quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-93 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents like dichloromethane, catalysts such as palladium on carbon, and protective groups like tert-butyloxycarbonyl to ensure the stability of intermediates . Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups that enhance its inhibitory activity against hydroxysteroid 17-beta dehydrogenase 13 . These derivatives are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures and purity .
Scientific Research Applications
Hsd17B13-IN-93 has a wide range of scientific research applications, including:
Medicine: It is being explored as a potential therapeutic agent for the treatment of non-alcoholic fatty liver disease, non-alcoholic steatohepatitis, and other chronic liver diseases.
Mechanism of Action
Hsd17B13-IN-93 exerts its effects by inhibiting the enzyme hydroxysteroid 17-beta dehydrogenase 13, which is involved in the metabolism of steroids and lipids in the liver. The inhibition of this enzyme leads to a reduction in lipid accumulation and inflammation in the liver, thereby mitigating the progression of liver diseases. The molecular targets and pathways involved include the modulation of lipid droplet formation, the regulation of inflammatory cytokines, and the activation of signaling pathways related to liver metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hsd17B13-IN-93 include other inhibitors of hydroxysteroid 17-beta dehydrogenase 13, such as BI-3231 and various small molecule inhibitors. These compounds share a common mechanism of action but differ in their chemical structures and inhibitory potencies.
Uniqueness
This compound is unique in its high selectivity and potency as an inhibitor of hydroxysteroid 17-beta dehydrogenase 13. Its distinct chemical structure allows for effective binding to the enzyme’s active site, resulting in robust inhibition of enzymatic activity. This makes it a valuable tool for studying the role of hydroxysteroid 17-beta dehydrogenase 13 in liver diseases and for developing new therapeutic strategies.
Properties
Molecular Formula |
C19H12ClF4N3O3S |
---|---|
Molecular Weight |
473.8 g/mol |
IUPAC Name |
4-[(3-chloro-5-fluoro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H12ClF4N3O3S/c20-12-5-10(6-13(21)14(12)28)17(29)27-16-15(31-8-26-16)18(30)25-7-9-3-1-2-4-11(9)19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29) |
InChI Key |
DWGWVWCZBPKJDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N=CS2)NC(=O)C3=CC(=C(C(=C3)Cl)O)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.